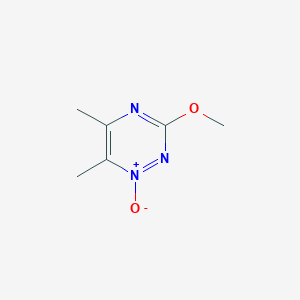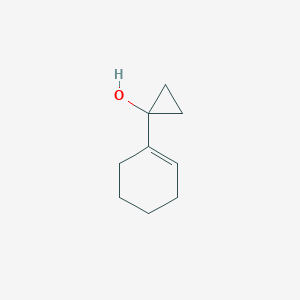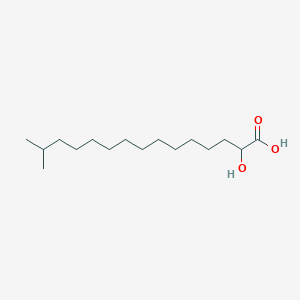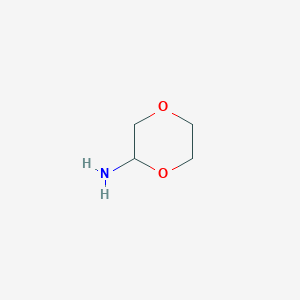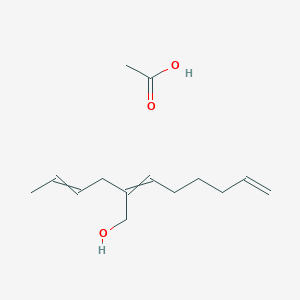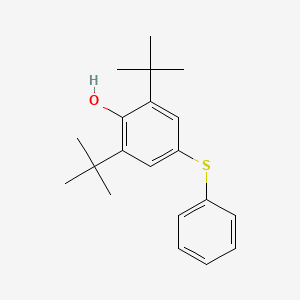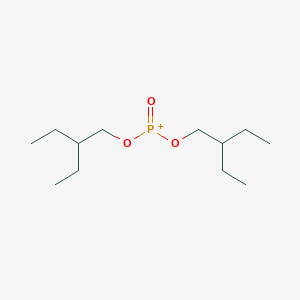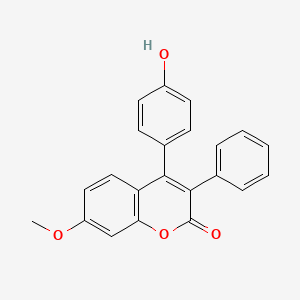
4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a hydroxyphenyl group, a methoxy group, and a phenyl group attached to a chromen-2-one core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 7-methoxy-3-phenylchromen-2-one in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is usually carried out at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The chromen-2-one core can be reduced to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of halogenated chromen-2-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers and fluorescent dyes
Mecanismo De Acción
The mechanism of action of 4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes and cytokines.
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylpyruvate: Known for its role in metabolic pathways.
4-Hydroxyphenylbutan-2-one:
4-Hydroxyphenylglycine: Used in the synthesis of antibiotics
Uniqueness
4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chromen-2-one core structure is particularly significant in medicinal chemistry for the development of therapeutic agents.
Propiedades
Número CAS |
33257-83-9 |
|---|---|
Fórmula molecular |
C22H16O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
4-(4-hydroxyphenyl)-7-methoxy-3-phenylchromen-2-one |
InChI |
InChI=1S/C22H16O4/c1-25-17-11-12-18-19(13-17)26-22(24)21(14-5-3-2-4-6-14)20(18)15-7-9-16(23)10-8-15/h2-13,23H,1H3 |
Clave InChI |
GCVBTSKNEVRIFZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)

